

6-Benzylaminopurine-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Benzylaminopurine-d5

Cat. No.: B12421717

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A Technical Guide to 6-Benzylaminopurine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Benzylaminopurine-d5**, a deuterated form of the synthetic cytokinin, 6-Benzylaminopurine (6-BAP). This document will cover its chemical properties, including its CAS number and molecular weight, and delve into the broader context of its non-deuterated counterpart's role in plant biology, including relevant signaling pathways and experimental protocols.

Core Compound Data

6-Benzylaminopurine-d5 is the deuterium-labeled version of 6-Benzylaminopurine, a first-generation synthetic cytokinin.^[1] While a specific CAS number for the d5 isotopologue is not readily available in public databases, the essential chemical data for both the deuterated and non-deuterated forms are summarized below for easy reference.

Property	6-Benzylaminopurine-d5	6-Benzylaminopurine
Synonyms	Benzyladenine-d5; 6-BAP-d5; N6-Benzyladenine-d5	Benzyladenine; 6-BAP; BA; N6-Benzyladenine
CAS Number	Not readily available	1214-39-7[2][3][4][5][6][7][8]
Molecular Formula	C ₁₂ H ₆ D ₅ N ₅	C ₁₂ H ₁₁ N ₅ [4]
Molecular Weight	230.28 g/mol [1]	225.25 g/mol [3][9]
Appearance	White to off-white powder[4]	White crystal powder
Solubility	Soluble in DMSO.[10]	Soluble in 1N NaOH, ethanol, and methanol.[2][6] Slightly soluble in water.[2]

Applications in Research

6-Benzylaminopurine-d5 serves as a valuable tool in research, primarily as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration provides a distinct mass signature, allowing for precise quantification of the non-deuterated 6-BAP in various biological samples.

Mechanism of Action: The Cytokinin Signaling Pathway

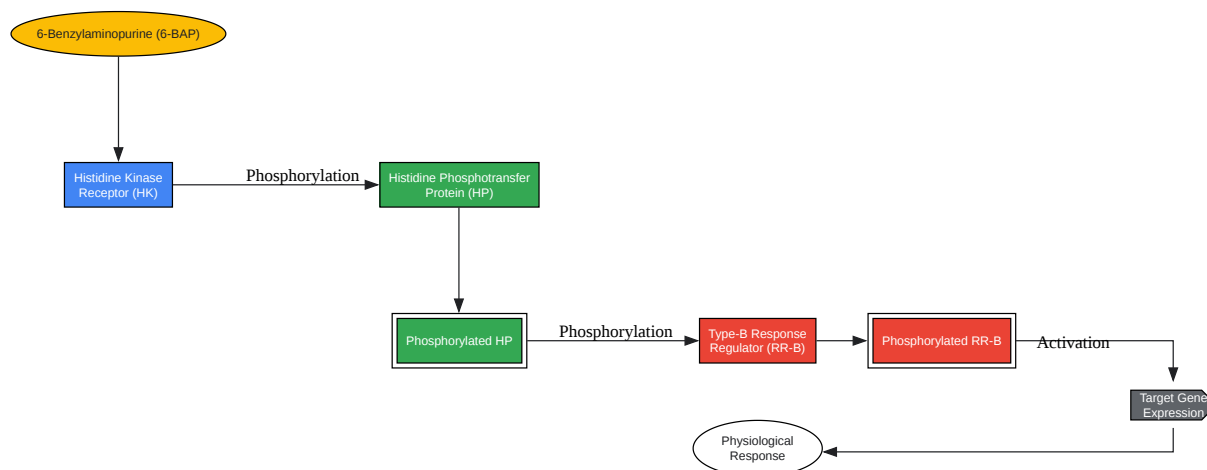
6-Benzylaminopurine mimics the action of natural cytokinins in plants.[11] Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation.[12][13] The signaling pathway is a multi-step phosphorelay system, similar to two-component systems found in bacteria.

The key components of this pathway are:

- **Histidine Kinase (HK) Receptors:** Located in the endoplasmic reticulum membrane, these receptors bind to cytokinin.[13]

- Histidine Phosphotransfer Proteins (HPs): These proteins shuttle the phosphate group from the activated receptors.
- Response Regulators (RRs): Located in the nucleus, these proteins are phosphorylated by the HPs and act as transcription factors to regulate the expression of cytokinin-responsive genes.[13]

The binding of 6-BAP to the CHASE domain of the histidine kinase receptor triggers its autophosphorylation.[13] The phosphate group is then transferred to a histidine phosphotransfer protein, which subsequently moves into the nucleus. Inside the nucleus, the phosphotransfer protein phosphorylates a type-B response regulator. This activated type-B RR then binds to the promoter regions of target genes, initiating their transcription and leading to various physiological responses.[13]



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Cytokinin Signaling Pathway

Experimental Protocols

6-Benzylaminopurine is widely used in plant tissue culture to induce shoot formation. Below is a general protocol for in vitro shoot induction using 6-BAP.

Preparation of 6-BAP Stock Solution (1 mg/mL)

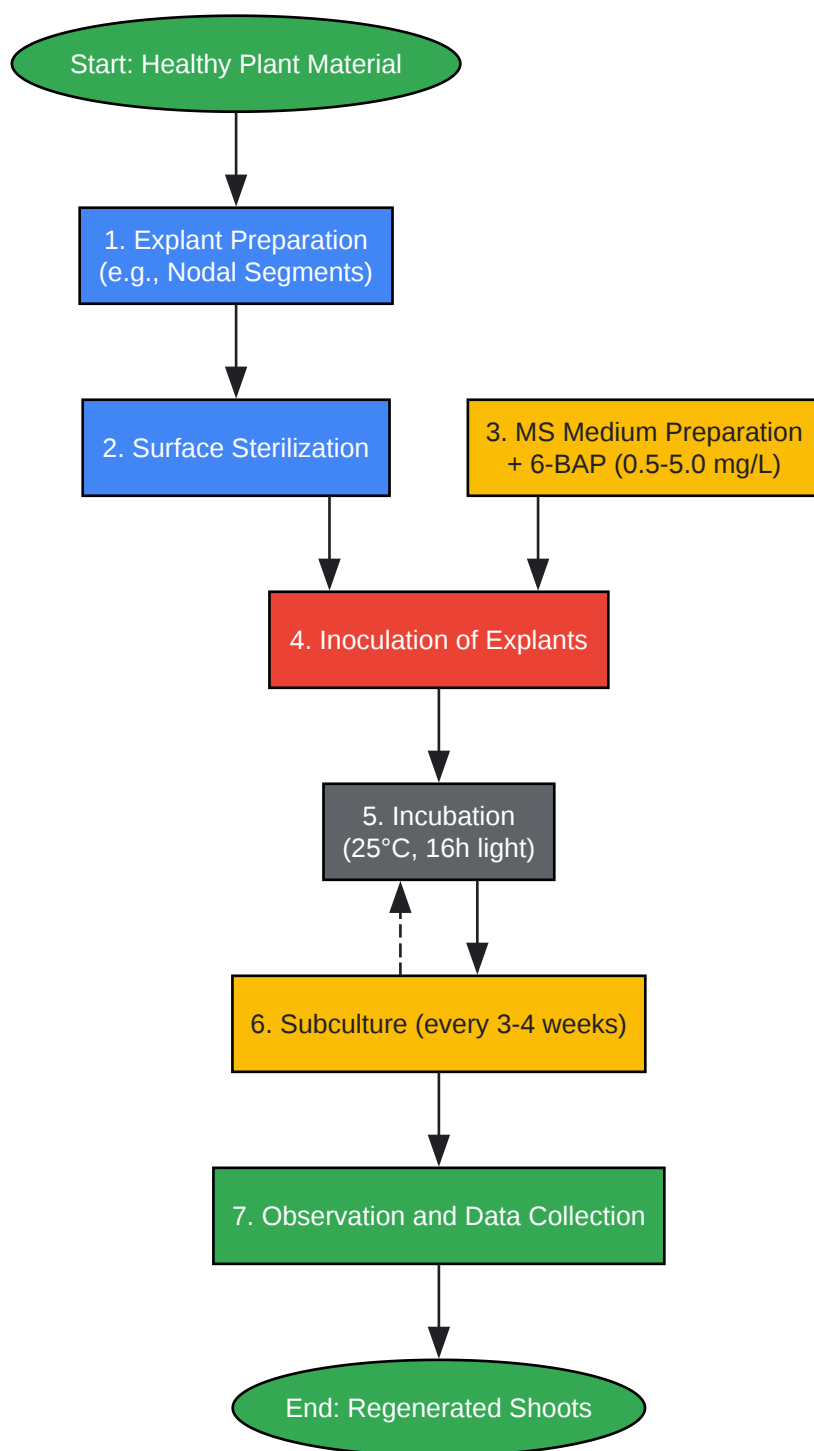
- Weighing: Accurately weigh 100 mg of 6-Benzylaminopurine powder.
- Dissolving: Add the powder to a 100 mL volumetric flask. Add 2-5 mL of 1N NaOH to dissolve the powder completely.[\[12\]](#)
- Dilution: Once dissolved, bring the volume up to 100 mL with sterile distilled water.[\[12\]](#)
- Sterilization: Sterilize the stock solution by filtering it through a 0.22 μm syringe filter.
- Storage: Store the stock solution at 2-8 $^{\circ}\text{C}$.

In Vitro Shoot Induction Protocol

This protocol is a general guideline and may require optimization for different plant species.

- Explant Preparation: Select healthy, young explants (e.g., nodal segments, leaf discs, or cotyledons). Surface sterilize the explants to eliminate microbial contamination. A common procedure involves washing with a detergent, followed by immersion in a sodium hypochlorite solution, and then rinsing with sterile distilled water.
- Culture Medium: Prepare a basal plant tissue culture medium, such as Murashige and Skoog (MS) medium.[\[3\]](#) Supplement the medium with 6-BAP from the stock solution to achieve the desired final concentration (typically ranging from 0.5 to 5.0 mg/L). The optimal concentration is species-dependent.[\[14\]](#)[\[15\]](#) The pH of the medium should be adjusted to approximately 5.8 before autoclaving.
- Inoculation: Aseptically place the sterilized explants onto the surface of the solidified MS medium containing 6-BAP in sterile culture vessels.

- Incubation: Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., $25 \pm 2^{\circ}\text{C}$) and photoperiod (e.g., 16 hours of light and 8 hours of dark).[\[15\]](#)
- Subculture: Subculture the explants to fresh medium every 3-4 weeks to provide fresh nutrients and hormones for continued growth and shoot development.
- Observation: Regularly observe the cultures for signs of shoot initiation and proliferation. Record data on the percentage of explants forming shoots, the number of shoots per explant, and shoot length.



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In Vitro Shoot Induction Workflow

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